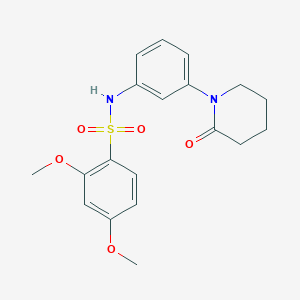![molecular formula C11H14N2O3S B2643601 N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide CAS No. 2361639-11-2](/img/structure/B2643601.png)
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide, commonly known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSMP is a sulfonamide-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MSMP is not fully understood. However, it is believed to interact with various cellular pathways involved in cell growth, survival, and inflammation. MSMP has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been reported to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MSMP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. MSMP has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to induce inflammation. In addition, MSMP has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in vitro and in vivo. However, MSMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on MSMP. One area of research is to further elucidate its mechanism of action and cellular pathways involved in its anti-inflammatory and anti-cancer effects. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. In addition, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various diseases. Finally, there is a need for the development of novel MSMP analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of MSMP involves the reaction of 2-chloroacrylonitrile with 2-aminobenzyl alcohol in the presence of methanesulfonic acid. The resulting product is then purified by recrystallization to obtain MSMP in high purity. This method has been optimized for large-scale production of MSMP and has been used in various research studies.
Scientific Research Applications
MSMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MSMP has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
N-[2-(methanesulfonamidomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-11(14)13-10-7-5-4-6-9(10)8-12-17(2,15)16/h3-7,12H,1,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDRQVOSGCPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)
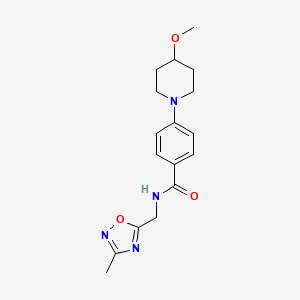

![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)


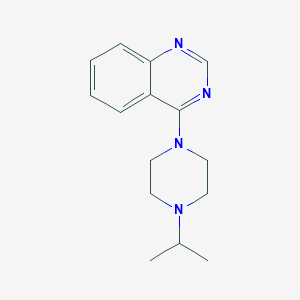
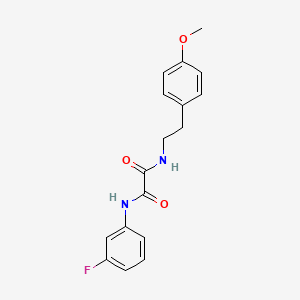
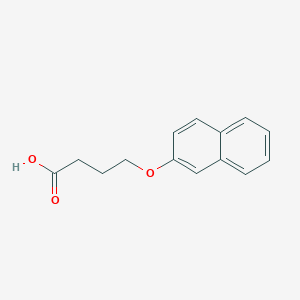
![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide](/img/structure/B2643538.png)
